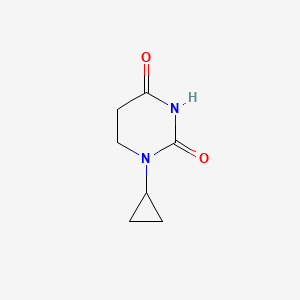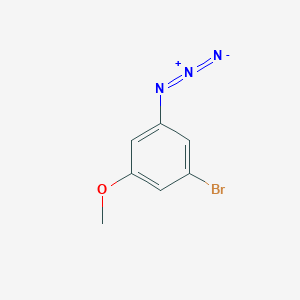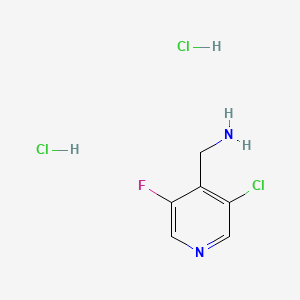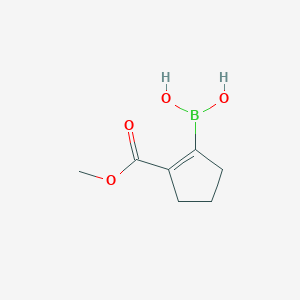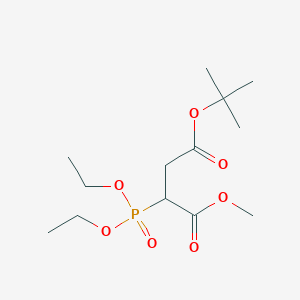
4-Isothiazoleethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazoleethanamine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazoleethanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of thiohydroxylamine with suitable aldehydes or ketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize isothiazole derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiazoleethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Isothiazoleethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isothiazoleethanamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Imidazole: Another five-membered ring compound with nitrogen atoms, known for its antifungal properties.
Oxazole: Similar to thiazole but contains an oxygen atom instead of sulfur.
Uniqueness: 4-Isothiazoleethanamine is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C5H8N2S |
|---|---|
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
2-(1,2-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2 |
Clave InChI |
MOEDYKUZDSUJTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NS1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
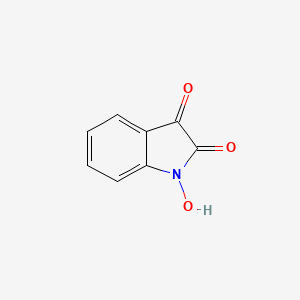
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)
